molecular formula C11H14O2 B2415729 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 16821-32-2

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B2415729
CAS RN: 16821-32-2
M. Wt: 178.231
InChI Key: IVSJZMUJOFGIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the molecular formula C11H14O2 . It is also known by its IUPAC name 6-methoxy-1,2,3,4-tetrahydro-1-naphthalenol .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” consists of a tetrahydronaphthalen-1-ol core with a methoxy group attached at the 6-position . The InChI code for this compound is 1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

“6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is a solid compound . It has a molecular weight of 178.23 . The melting point is reported to be between 31-33°C .

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the empirical formula C11H14O2 and a molecular weight of 178.23 . It is provided by Sigma-Aldrich and Enamine .

  • Production Method 1 : This method uses β-naphthol as a raw material. It is first etherified with methanol under the action of sulfuric acid to produce β-methoxynaphthalene. This is then hydrogenated under the catalysis of active nickel to produce 1,2,3,4-tetrahydro-6-methoxynaphthalene. This compound is then oxidized with potassium permanganate to produce 6-methoxynaphthone, which is then reacted with vinyl bromide and metallic magnesium (addition reaction) to produce the product.

  • Production Method 2 : This method involves the reaction of 1,2,3,4-tetrahydronaphthalene with aluminum iodide to produce an aluminyl compound of 1,2,3,4-tetrahydronaphthalene. This compound is then reacted with iodomethane to produce 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

  • Production Method 1 : This method uses β-naphthol as a raw material. It is first etherified with methanol under the action of sulfuric acid to produce β-methoxynaphthalene. This is then hydrogenated under the catalysis of active nickel to produce 1,2,3,4-tetrahydro-6-methoxynaphthalene. This compound is then oxidized with potassium permanganate to produce 6-methoxynaphthone, which is then reacted with vinyl bromide and metallic magnesium (addition reaction) to produce the product.

  • Production Method 2 : This method involves the reaction of 1,2,3,4-tetrahydronaphthalene with aluminum iodide to produce an aluminyl compound of 1,2,3,4-tetrahydronaphthalene. This compound is then reacted with iodomethane to produce 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Future Directions

As for future directions, it’s difficult to predict without specific context. The potential applications and research directions would depend on the properties of “6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” and how they can be utilized in various fields such as medicinal chemistry, material science, etc .

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSJZMUJOFGIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Synthesis routes and methods

Procedure details

6-Methoxytetralone (10 g, 0.057 mol) was mixed with 150 ml of dry ethanol and sodium borohydride (1.2 eq) was added by portions to the stirred mixture. The reaction mixture was left to stir at ambient temperature for 15 h. The reaction mixture was then concentrated by rotary evaporation, mixed with 100 ml of water and heated for 1 h at 45° C.. The resulting mixture was extracted into diethyl ether (3×80 ml). Combined organic extract was dried over Na2SO4 and concentrated by rotary evaporation to give 10.39 g of yellow oil which was used in the next step without additional purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Citations

For This Compound
33
Citations
A MIYAKE, K ITOH, N TADA, M TANABE… - Chemical and …, 1983 - jstage.jst.go.jp
trans-6-Hydroxy-2-(1-methyl-3-phenylpropyl) amino-i, 2, 3, 4-tetrahydronaphthalen-l-ol (8a), trans-6-hydroxy-2-(1-methyl-2-phenoxyethyl) amino-1, 2, 3, 4-tetrahydronaphthalen-1-ol (8b…
Number of citations: 17 www.jstage.jst.go.jp
L Hejtmánková, J Jirman, M Sedlák - Research on Chemical Intermediates, 2009 - Springer
The paper deals with a simple and sufficient synthesis of key precursor of Lasofoxifene. The 1-(4-benzyloxyphenyl)-6-methoxy-2-phenyl-3,4-dihydronaphthalene was prepared by a …
Number of citations: 9 link.springer.com
D Lewis, Y Zhang, T Prisinzano, CM Dersch… - Bioorganic & medicinal …, 2003 - Elsevier
A series of N-aromatic, N-heteroaromatic, and oxygenated N-phenylpropyl derivatives of 1-(2-benzhydryloxyethyl)-piperazine and 1-{2-[bis-(4-fluorophenyl)methoxy]ethyl}piperazine, …
Number of citations: 14 www.sciencedirect.com
N Srivastava, A Kumar, I Dwivedy… - Synthetic …, 1997 - Taylor & Francis
In the Friedel-Crafts condensation of diaryl carbinol with substituted phenols, the use of chlorotrimethylsilane (CTMS) as catalyst, leads to the formation of triarylmethanes under mild …
Number of citations: 3 www.tandfonline.com
M Voets, I Antes, C Scherer… - Journal of medicinal …, 2006 - ACS Publications
In this study, the synthesis and biological evaluation of heteroaryl-substituted dihydronaphthalenes and indenes (1−16) is described. The compounds were tested for activity by use of …
Number of citations: 120 pubs.acs.org
A Dogra - 2007 - baylor-ir.tdl.org
Cancer remains a deadly affliction for millions across the United States, and the number of new cases is only expected to rise in the years to come. In the field of anticancer research, …
Number of citations: 1 baylor-ir.tdl.org
A Ahmad, LF Silva Júnior - Journal of the Brazilian Chemical Society, 2016 - SciELO Brasil
The synthesis of oxygen- and nitrogen-substituted indanes was successfully performed by iodine(III)-mediated ring contraction of 1,2-dihydronaphthalenes. Acetoxy and benzoyloxy …
Number of citations: 5 www.scielo.br
YT Wu, M Noltemeyer, A De Meijere - 2005 - Wiley Online Library
Upon heating pentacarbonyl(3‐dimethylamino‐1‐ethoxypropenylidene)chromium complexes 1 with 1,5‐dien‐3‐ynes 2 in pyridine at 80 C, benzene‐annelated cyclopentenones 8 and …
C Zhao - 2007 - search.proquest.com
Many environmental pollutants such as trichloroethene, styrene, benzo [a] pyrene, and cyclopenta [cd] pyrene are metabolized into epoxides in mammals. These epoxides are electron-…
Number of citations: 0 search.proquest.com
Y Caro, M Torrado, CF Masaguer, E Raviña - Tetrahedron: Asymmetry, 2003 - Elsevier
Kinetic resolution of 3-hydroxymethylbenzocycloalkanols was performed by selective asymmetric hydrogen-transfer oxidation using the Ru(II)-(S,S)-TsDPEN catalyst. Thus, several 3-…
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.